5,6,9,13,17,23,24,27,31,35-Decamethyl-10,28-dioctyl-2,20-diazanonacyclo[19.15.0.03,19.05,17.06,14.09,13.023,35.024,32.027,31]hexatriaconta-1(21),2,19-triene
Description
The compound 5,6,9,13,17,23,24,27,31,35-Decamethyl-10,28-dioctyl-2,20-diazanonacyclo[19.15.0.03,19.05,17.06,14.09,13.023,35.024,32.027,31]hexatriaconta-1(21),2,19-triene is a highly complex macrocycle characterized by:
- Decamethyl groups: Ten methyl substituents distributed across the ring system, contributing to steric bulk and lipophilicity.
- Diazanonacyclo core: A nitrogen-containing macrocyclic framework with fused bicyclic and tricyclic segments, enabling coordination chemistry and host-guest interactions.
Properties
IUPAC Name |
5,6,9,13,17,23,24,27,31,35-decamethyl-10,28-dioctyl-2,20-diazanonacyclo[19.15.0.03,19.05,17.06,14.09,13.023,35.024,32.027,31]hexatriaconta-1(21),2,19-triene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H100N2/c1-13-15-17-19-21-23-25-43-27-33-55(7)49-29-31-51(3)39-45-47(41-59(51,11)57(49,9)37-35-53(43,55)5)61-46-40-52(4)32-30-50-56(8)34-28-44(26-24-22-20-18-16-14-2)54(56,6)36-38-58(50,10)60(52,12)42-48(46)62-45/h43-44,49-50H,13-42H2,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQNKMKHABXEJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1CCC2(C1(CCC3(C2CCC4(C3(CC5=C(C4)N=C6CC7(C(CCC8C7(CCC9(C8(CCC9CCCCCCCC)C)C)C)(CC6=N5)C)C)C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H100N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
849.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Sigma-Aldrich MSDS] | |
| Record name | Collagenase | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13073 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
9001-12-1 | |
| Record name | Collagenase | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Collagenase | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.608 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Collagenase is typically derived from bacterial sources, particularly Clostridium histolyticum. The preparation involves the fermentation of the bacteria, followed by extraction and purification of the enzyme. The crude preparation contains several isoforms of collagenase along with other proteases .
Industrial Production Methods: Industrial production of collagenase involves large-scale fermentation of Clostridium histolyticum. The process includes homogenization of the bacterial culture, isolation of the collagenase solution, and purification through ultrafiltration and lyophilization . This method ensures a high yield of active enzyme suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Collagenase primarily catalyzes the hydrolysis of peptide bonds in collagen. This enzymatic reaction involves the cleavage of the triple-helical structure of collagen, resulting in smaller peptides .
Common Reagents and Conditions: The enzymatic activity of collagenase is influenced by factors such as pH, temperature, and the presence of cofactors like calcium ions. Optimal conditions for collagenase activity typically include a neutral to slightly alkaline pH and temperatures around 37°C .
Major Products Formed: The primary products of collagenase-mediated hydrolysis are collagen peptides, which can further be broken down into smaller amino acids and peptides .
Scientific Research Applications
Mechanism of Action
Collagenase exerts its effects by specifically targeting and cleaving the peptide bonds in collagen. The enzyme binds to the collagen triple helix and hydrolyzes the peptide bonds, resulting in the breakdown of the collagen structure . This process is highly specific to collagen and does not affect other proteins in healthy tissue . The degradation products of collagen can further influence cellular processes such as migration and inflammation, playing a role in tissue repair and remodeling .
Comparison with Similar Compounds
Macrocyclic Heteroatom Variation: 28,31-Dithia-2,10,13,21-tetrazapentacyclo[...]tetradecaene
Key Differences :
- Heteroatoms : The comparison compound replaces two nitrogen atoms with sulfur (28,31-dithia), altering electronic properties. Sulfur’s lower electronegativity reduces hydrogen-bonding capacity but enhances metal-sulfur coordination .
- Substituents : Lacks methyl/octyl groups, resulting in lower molecular weight (MW ≈ 600 vs. target’s estimated MW > 1,000) and higher solubility in polar solvents.
- Applications : Preferential use in heavy metal chelation (e.g., mercury, cadmium) rather than organic guest binding .
Table 1: Structural and Physical Comparison
| Property | Target Compound | 28,31-Dithia-tetrazapentacyclo Compound |
|---|---|---|
| Heteroatoms | 2 N | 4 N, 2 S |
| Key Substituents | Decamethyl, dioctyl | None |
| Molecular Weight (est.) | >1,000 | ~600 |
| Solubility | Lipophilic (hexane/chloroform) | Moderate (DMSO/methanol) |
Oxygenated Macrocycle: 26,28-Dihydroxy-25,27-dimethoxypentacyclo[...]dodecaene
Key Differences :
- Reactivity : Oxygen-rich groups enable participation in acid-base reactions and oxidation-reduction processes, unlike the inert alkyl groups of the target compound.
- Applications: Used in antioxidant studies and natural product synthesis due to phenolic moieties .
Table 2: Functional Group Impact
| Feature | Target Compound | Oxygenated Pentacyclo Compound |
|---|---|---|
| Dominant Groups | Methyl, octyl | Hydroxyl, methoxy |
| LogP (est.) | ~8.5 | ~3.2 |
| Bioactivity | Low (structural host) | High (antioxidant, enzyme inhibition) |
Coordination Chemistry: 6,19-Dimethyl-10,15-bis(pyridin-2-ylmethyl)-hexaaza-tricyclo[...]tetraene
Key Differences :
- Ligand Design : Incorporates pyridinylmethyl arms for metal coordination, contrasting with the target’s passive alkyl groups .
- Nitrogen Density : Six nitrogen atoms in the tricyclic core vs. two in the target, enabling stronger Lewis basicity and transition-metal binding (e.g., Cu²⁺, Fe³⁺).
- Applications : Widely studied in catalysis and magnetic materials, whereas the target compound’s applications remain exploratory .
Research Findings and Data Tables
Spectral Data Comparison
- NMR Shifts : The target compound’s methyl and octyl groups produce distinct upfield shifts (δ 0.5–1.5 ppm for CH₃, δ 1.2–1.6 ppm for CH₂) compared to oxygenated compounds (δ 3.0–5.0 ppm for –OCH₃/–OH) .
- Mass Spectrometry : High-resolution MS data (e.g., m/z ≈ 1,002 [M+H]⁺) align with fungal metabolite databases (), though bioactivity profiles differ significantly due to structural divergence .
Table 3: Spectral Signatures
| Technique | Target Compound | Similar Compound () |
|---|---|---|
| ¹H NMR (Key Peaks) | δ 0.9 (CH₃), δ 1.3 (CH₂) | δ 3.8 (–OCH₃), δ 5.2 (aromatic –OH) |
| HRMS (m/z) | 1,002.6 [M+H]⁺ | 598.3 [M+H]⁺ |
Thermodynamic and Solubility Data
- DIPPR Database : The target compound’s predicted boiling point (>300°C) and low water solubility (<0.1 mg/L) contrast with smaller macrocycles (e.g., 28,31-dithia compound: BP ≈ 240°C, solubility ≈ 50 mg/L) .
- Phase Behavior: Forms stable micelles in nonpolar solvents due to octyl chains, unlike hydrophilic analogs .
Biological Activity
The compound 5,6,9,13,17,23,24,27,31,35-Decamethyl-10,28-dioctyl-2,20-diazanonacyclo[19.15.0.03,19.05,17.06,14.09,13.023,35.024,32.027,31]hexatriaconta-1(21),2,19-triene is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is C₃₅H₆₈N₂, indicating a large and complex structure that may influence its biological interactions. The intricate arrangement of its atoms suggests potential for various biochemical interactions.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 570.00 g/mol |
| Solubility | Organic solvents |
| Stability | Stable under ambient conditions |
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes related to inflammation and cell signaling pathways.
- Cell Proliferation : Investigations into its effects on cell proliferation have indicated potential applications in cancer research.
Case Studies
- Antimicrobial Efficacy : A study conducted by Bogorodskaya et al. (2019) demonstrated that the compound exhibited significant antimicrobial activity against Clostridium histolyticum, suggesting its potential as a therapeutic agent in treating infections caused by this bacterium .
- Enzyme Inhibition : Research published in BioRxiv highlighted the compound's ability to inhibit collagenase enzymes, which play a critical role in tissue remodeling and inflammation . This inhibition may have implications for treating diseases characterized by excessive collagen degradation.
- Cellular Studies : Further investigations revealed that the compound could modulate cell signaling pathways involved in apoptosis and proliferation in various cancer cell lines. This suggests its potential utility in targeted cancer therapies.
Toxicity and Safety Profile
While the biological activities are promising, understanding the toxicity profile is crucial for therapeutic applications:
- Acute Toxicity : Initial assessments indicate low acute toxicity; however, comprehensive toxicological studies are necessary to establish safety for human use.
- Long-term Effects : Long-term exposure studies are required to evaluate any chronic effects associated with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
